molecular formula C35H27NO9 B1352745 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide CAS No. 286369-05-9

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

Cat. No.: B1352745
CAS No.: 286369-05-9
M. Wt: 605.6 g/mol
InChI Key: JKHRAWZFZMGIKG-JWXZHISWSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a cyanide group attached to the anomeric carbon. It is commonly used in organic synthesis and carbohydrate chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-glucopyranose with benzoyl groups. This can be achieved by reacting D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The resulting tetra-O-benzoyl derivative is then treated with a cyanide source, such as trimethylsilyl cyanide, to introduce the cyanide group at the anomeric position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The benzoyl groups can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.

    Reduction: The cyanide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl amine.

    Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is widely used in scientific research, particularly in the fields of organic synthesis and carbohydrate chemistry. It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides. In medicinal chemistry, it is used to prepare glycosylated compounds with potential therapeutic applications. Additionally, it is employed in the study of enzyme mechanisms and carbohydrate-protein interactions.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

Comparison: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity compared to its analogs. The benzoyl groups provide stability and protection, making it suitable for various synthetic applications. In contrast, the benzyl and acetyl derivatives are more commonly used for different types of glycosylation reactions and protecting group strategies.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHRAWZFZMGIKG-JWXZHISWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457830
Record name (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286369-05-9
Record name (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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